

2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS number 86604-75-3

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Compound of Interest

Compound Name:	2-(Chloromethyl)-4-methoxypyridine hydrochloride
Cat. No.:	B1590798

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An In-Depth Technical Guide to **2-(Chloromethyl)-4-methoxypyridine hydrochloride**

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a critical intermediate in the synthesis of proton pump inhibitors (PPIs). Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications. It offers field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and robust safety guidelines, grounding all claims in authoritative references.

Introduction and Strategic Importance

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative of significant importance in the pharmaceutical industry.^[1] Its primary value lies in its role as a key building block for the synthesis of several blockbuster anti-ulcer drugs, most notably Omeprazole and its enantiomer, Esomeprazole.^{[1][2][3]} The compound's structure is specifically engineered for this purpose: the chloromethyl group at the 2-position serves as a reactive electrophilic handle, while the electron-donating methoxy and methyl groups on the pyridine ring modulate its reactivity and are integral to the final drug's structure. This guide will illuminate the chemistry of this vital intermediate, providing the technical depth required for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental to its handling, storage, and use in synthesis.

Key Properties

The essential physicochemical data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are summarized below.

Property	Value	Reference(s)
CAS Number	86604-75-3	[4]
Molecular Formula	C ₉ H ₁₃ Cl ₂ NO	[4][5]
Molecular Weight	222.11 g/mol	[4][5]
Appearance	White to off-white crystalline powder or solid	[1][5]
Melting Point	128-131 °C (lit.)	[6][7][8]
Solubility	Soluble in water; sparingly soluble in methanol and chloroform.	[6][7]
Storage Conditions	Store at room temperature (<30°C), under an inert atmosphere.	[5][8]

Structural Representation

The molecular structure consists of a pyridine ring substituted with a chloromethyl group, a methoxy group, and two methyl groups, with the pyridine nitrogen protonated to form a hydrochloride salt.

Caption: Structure of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Spectroscopic Data

Full characterization is essential for confirming the identity and purity of the material.

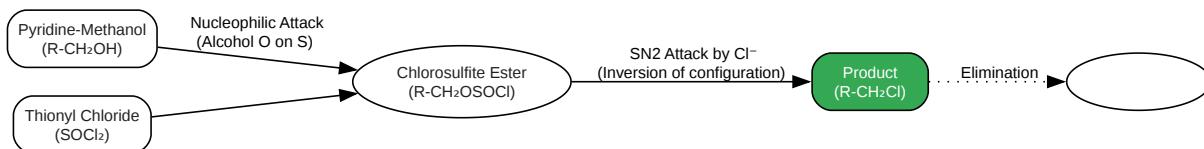
- ^1H Nuclear Magnetic Resonance (^1H NMR):
 - A representative ^1H NMR spectrum shows characteristic signals: a singlet for the methoxy ($-\text{OCH}_3$) protons, two distinct singlets for the two methyl ($-\text{CH}_3$) groups on the pyridine ring, a singlet for the chloromethyl ($-\text{CH}_2\text{Cl}$) protons, and a singlet for the aromatic proton on the pyridine ring.
 - Reported Data: δ 8.4 (1H, singlet, Ar-H), 4.8 (2H, singlet, $-\text{CH}_2\text{Cl}$), 3.9 (3H, singlet, $-\text{OCH}_3$), 2.5 (3H, singlet, $-\text{CH}_3$), 2.3 (3H, singlet, $-\text{CH}_3$).[9]
- Mass Spectrometry (MS):
 - Mass spectrometry confirms the molecular weight of the parent compound.
 - Reported Data: The molecular ion peak (M^+) is observed at $\text{m/z} = 222.10$.[9]
- Infrared (IR) Spectroscopy:
 - The FTIR spectrum provides information about the functional groups present. Characteristic peaks include C-H stretching from alkyl and aromatic groups, C=N and C=C stretching from the pyridine ring, C-O stretching from the methoxy group, and C-Cl stretching. An ATR-FTIR spectrum is publicly available for reference.[6]

Synthesis and Manufacturing Insights

The most common and industrially relevant synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.

Reaction Mechanism and Rationale

The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride (SOCl_2) in an inert solvent like dichloromethane (DCM).[10]



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Caption: Key steps in the chlorination of the alcohol precursor.

Causality and Experimental Choices:

- Choice of Chlorinating Agent: Thionyl chloride is highly effective for this transformation. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[11]
- Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during work-up.
- Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the dropwise addition of thionyl chloride to control the initial exothermic reaction and prevent potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.[9]
- Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting crude solid is often suspended or washed with a non-polar solvent like hexane or a mixture of acetone and petroleum ether.[2][10] This step is crucial for removing non-polar impurities, as the desired product is a polar hydrochloride salt with low solubility in such solvents.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established literature.[10]

- Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in

anhydrous dichloromethane (DCM).

- Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
- Addition of Reagent: Add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
- Purification: Suspend the resulting crude solid residue in hexane or an acetone/petroleum ether mixture. Stir vigorously for 30 minutes.
- Final Product: Collect the white solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

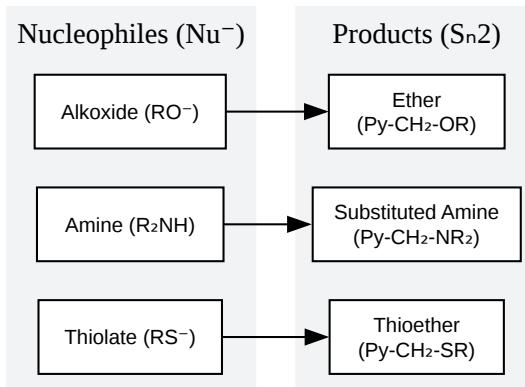
Chemical Reactivity and Applications

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. It readily undergoes S_n2 reactions with a variety of nucleophiles. The pyridine nitrogen, being protonated as the hydrochloride salt, acts as an electron-withdrawing group, further activating the chloromethyl group towards nucleophilic attack.

{2-(Chloromethyl)-4-methoxypyridine HCl | Electrophilic Center: -CH₂Cl}



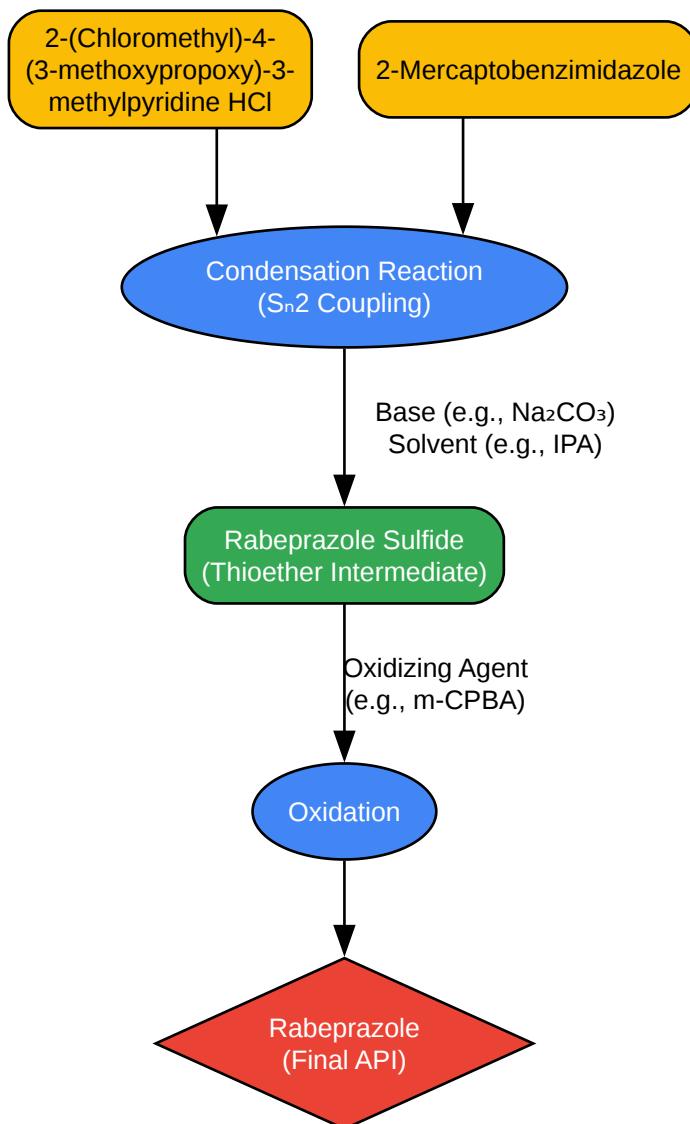
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Caption: General S_n2 reactivity with common nucleophiles.

- Reaction with S-Nucleophiles: The most significant application involves reaction with sulfur nucleophiles, particularly benzimidazole-2-thiols. This is the key bond-forming step in the synthesis of omeprazole and related PPIs.[5]
- Reaction with N-Nucleophiles: It can react with primary and secondary amines to form the corresponding substituted amines.
- Reaction with O-Nucleophiles: Reactions with alkoxides or phenoxides can yield ethers, although this is a less common application.

Case Study: Synthesis of Rabeprazole Intermediate

A primary application is the condensation with a thiol to form a thioether, which is a precursor to drugs like Rabeprazole.



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Caption: Workflow for the synthesis of Rabeprazole from the title compound's analog.

Analytical Methods

Robust analytical methods are required to ensure the purity and quality of the intermediate, as impurities can carry over to the final active pharmaceutical ingredient (API).

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

While a specific validated monograph for this intermediate may be proprietary, a typical method can be constructed based on methods for analogous compounds and the final API.[10][12]

Representative HPLC Protocol:

This protocol is a representative method and requires validation for its intended use according to ICH guidelines.[13][14]

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Buffer A: 10 mM Ammonium Acetate in water; Buffer B: Acetonitrile.
- Elution: Isocratic elution with a ratio such as 70:30 (Buffer A: Buffer B). The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance, typically around 280-302 nm.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.
 - Sonicate briefly to ensure complete dissolution and make up to volume.
- Injection Volume: 10 μ L.
- Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the compound.

Hazard Identification

Based on aggregated GHS data, the compound is classified as:

- Skin Irritant: Causes skin irritation.[5]
- Eye Irritant: Causes serious eye irritation.[5]
- Respiratory Irritant: May cause respiratory irritation.[5]
- Sensitizer: May cause an allergic skin reaction.[6]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[8]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
- Incompatibilities: Keep away from strong oxidizing agents.

- Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.

Conclusion

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a cornerstone intermediate for the synthesis of world-leading pharmaceuticals. Its value is derived from a well-defined structure that provides both the necessary reactivity through its chloromethyl group and the core scaffold required for the final drug product. A thorough understanding of its synthesis, characterization, reactivity, and handling, as detailed in this guide, is essential for any scientist or researcher working in the field of medicinal chemistry and drug development. Adherence to the outlined protocols and safety measures will ensure its effective and safe application in the laboratory and beyond.

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